molecular formula C31H23N3O B2719250 (2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)-2-(3-methoxyphenyl)prop-2-enenitrile CAS No. 956782-17-5

(2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)-2-(3-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2719250
CAS No.: 956782-17-5
M. Wt: 453.545
InChI Key: VYIDHDYMAFIHDW-ZXVVBBHZSA-N
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Description

(2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)-2-(3-methoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C31H23N3O and its molecular weight is 453.545. The purity is usually 95%.
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Biological Activity

The compound (2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)-2-(3-methoxyphenyl)prop-2-enenitrile, often referred to as a biphenyl-substituted pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyrazole ring substituted with biphenyl and methoxyphenyl groups, which may contribute to its biological activity. The molecular formula is C22H19N3C_{22}H_{19}N_3, with a molecular weight of approximately 341.41 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study noted that analogs of pyrazole showed cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. The IC50 values for these compounds were found to be lower than those of standard chemotherapeutics like doxorubicin, indicating a promising therapeutic potential .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound AA-4315.6
Compound BJurkat4.8
Compound CHT296.0

Anticonvulsant Activity

The anticonvulsant properties of related pyrazole compounds have also been explored. In animal models, certain pyrazole derivatives exhibited significant protective effects against seizures induced by maximal electroshock (MES). The ED50 values for some derivatives were reported to be comparable or superior to those of established anticonvulsants like phenobarbital .

Table 2: Anticonvulsant Activity of Pyrazole Derivatives

Compound NameModelED50 (mg/kg)Reference
Compound DMES15
Compound EFormalin Pain12

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the pyrazole ring significantly influences the biological activity. For example, the introduction of electron-withdrawing groups on the phenyl rings enhances anticancer activity, while methoxy substituents improve solubility and bioavailability .

Table 3: Summary of SAR Findings

Substituent TypeEffect on Activity
Electron-withdrawingIncreased anticancer activity
Methoxy groupImproved solubility
Alkyl substituentsEnhanced CNS penetration

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, compound this compound was tested against A-431 cells. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value significantly lower than that observed for conventional chemotherapeutics.

Case Study 2: Anticonvulsant Effectiveness

Another study assessed the anticonvulsant efficacy of this compound in a mouse model subjected to MES. The compound exhibited notable protective effects with an ED50 comparable to that of phenobarbital, suggesting its potential as a novel anticonvulsant agent.

Properties

IUPAC Name

(Z)-2-(3-methoxyphenyl)-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23N3O/c1-35-30-14-8-11-26(20-30)27(21-32)19-28-22-34(29-12-6-3-7-13-29)33-31(28)25-17-15-24(16-18-25)23-9-4-2-5-10-23/h2-20,22H,1H3/b27-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIDHDYMAFIHDW-ZXVVBBHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=CC2=CN(N=C2C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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